molecular formula C17H12S B13775853 Benzo(b)naphtho(1,2-d)thiophene, 6-methyl- CAS No. 84258-70-8

Benzo(b)naphtho(1,2-d)thiophene, 6-methyl-

Cat. No.: B13775853
CAS No.: 84258-70-8
M. Wt: 248.3 g/mol
InChI Key: WOQVFYLUIYFKLC-UHFFFAOYSA-N
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Description

Benzo(b)naphtho(1,2-d)thiophene, 6-methyl- is an aromatic organic compound with a molecular formula of C16H10S. It belongs to the class of sulfur-containing polycyclic aromatic hydrocarbons (S-PAHs). This compound is known for its unique structure, which includes a thiophene ring fused with a naphthalene ring system. It is commonly found in fossil fuels and is produced by the incomplete combustion of organic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(b)naphtho(1,2-d)thiophene, 6-methyl- can be achieved through various methods. One practical approach involves the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, oxidation, and cyclization process . Another method includes the generation of rhodium thiavinyl carbene from 1,2,3-thiadiazole .

Industrial Production Methods

Industrial production of this compound typically involves the use of high-temperature and high-pressure conditions to facilitate the fusion of the thiophene and naphthalene rings. The process may also involve the use of catalysts to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Benzo(b)naphtho(1,2-d)thiophene, 6-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Benzo(b)naphtho(1,2-d)thiophene, 6-methyl- .

Scientific Research Applications

Benzo(b)naphtho(1,2-d)thiophene, 6-methyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzo(b)naphtho(1,2-d)thiophene, 6-methyl- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, leading to various biological effects. For example, its interaction with cytochrome P450 enzymes can result in the formation of reactive metabolites that exert cytotoxic effects .

Comparison with Similar Compounds

Benzo(b)naphtho(1,2-d)thiophene, 6-methyl- can be compared with other similar compounds such as:

The uniqueness of Benzo(b)naphtho(1,2-d)thiophene, 6-methyl- lies in its specific molecular structure, which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

84258-70-8

Molecular Formula

C17H12S

Molecular Weight

248.3 g/mol

IUPAC Name

6-methylnaphtho[2,1-b][1]benzothiole

InChI

InChI=1S/C17H12S/c1-11-10-12-6-2-3-7-13(12)16-14-8-4-5-9-15(14)18-17(11)16/h2-10H,1H3

InChI Key

WOQVFYLUIYFKLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C3=C1SC4=CC=CC=C43

Origin of Product

United States

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